N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Description
Properties
CAS No. |
83542-86-3 |
|---|---|
Molecular Formula |
C27H56N2O7 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C21H44N2.C6H12O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;7-1-2(8)3(9)4(10)5(11)6(12)13/h9-10,23H,2-8,11-22H2,1H3;2-5,7-11H,1H2,(H,12,13)/b10-9-;/t;2-,3-,4+,5-/m.1/s1 |
InChI Key |
ORWKHGBQQYXYCX-AJYBJSBJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCCN.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCCN.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Nature and Properties
- Molecular formula: C21H44N2
- Molecular weight: 324.59 g/mol
- CAS No.: 7173-62-8
- Physical state: Typically supplied as a solid or solution for research use
- Solubility: Soluble in organic solvents; preparation often requires careful solvent selection and temperature control to ensure clarity and stability of solutions.
Synthetic Routes
The preparation of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine generally involves the following steps:
- Starting Materials : The synthesis begins with octadec-9-ene (oleyl group) and propane-1,3-diamine.
- Alkylation Reaction : The oleyl group is introduced via an alkylation reaction where the double bond in the octadec-9-enyl moiety is preserved (Z-configuration). This is typically achieved by reacting oleyl halides (e.g., oleyl chloride or bromide) with propane-1,3-diamine under controlled conditions.
- Reaction Conditions : The reaction is conducted under inert atmosphere to prevent oxidation of the double bond, often in anhydrous solvents such as ethanol or tetrahydrofuran (THF). Temperature control (room temperature to mild heating) and stoichiometric balance are critical to avoid side reactions.
- Purification : The crude product is purified by recrystallization or chromatography to achieve high purity (≥98%) as required for research applications.
Preparation of Stock Solutions
- Stock solutions are prepared by dissolving accurately weighed amounts of the compound in suitable solvents such as DMSO, ethanol, or aqueous buffers.
- Concentrations typically range from 1 mM to 10 mM.
- Solubility enhancement techniques include mild heating (37°C) and ultrasonic bath treatment.
- Solutions must be clear before proceeding to further dilution or formulation steps.
- Storage recommendations include -80°C for long-term (up to 6 months) and -20°C for short-term (up to 1 month) to maintain stability.
| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 | 3.08 | 0.62 | 0.31 |
| 5 | 15.40 | 3.08 | 1.54 |
| 10 | 30.81 | 6.16 | 3.08 |
Table 1: Preparation volumes for stock solutions of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine at various concentrations
Preparation of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid (D-Gluconic Acid)
Chemical Nature and Properties
Synthetic Routes
- Biotechnological Oxidation : The most common industrial preparation of D-gluconic acid is via enzymatic oxidation of glucose using glucose oxidase. This method is preferred for its specificity and environmental friendliness.
- Chemical Oxidation : Alternatively, glucose can be chemically oxidized using mild oxidants such as bromine water or nitric acid under controlled conditions to yield gluconic acid.
- Purification : The product is purified by crystallization or ion-exchange chromatography to remove impurities and achieve high purity (≥95%).
- Hydrate Form : The hydrate form (CAS 66905-24-6) is often isolated and stored at 2-8°C to maintain stability.
Preparation of Solutions
- Due to its high water solubility, gluconic acid is typically dissolved directly in water or aqueous buffers.
- Concentrations can be adjusted depending on application, with pH control necessary due to its acidic nature.
- Storage is generally at ambient or refrigerated conditions to prevent degradation.
| Property | Value |
|---|---|
| Molecular Weight | 196.16 g/mol |
| Solubility in Water | 316 g/L at 20°C |
| Melting Point | 131 °C |
| pKa | 3.86 |
| Physical State | Colorless crystals or liquid |
| Storage Conditions | 2-8°C (hydrate form) |
Table 2: Key physical and chemical properties of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Combined Considerations for the Compound Mixture
The compound “N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid” likely refers to a formulation or salt involving both components. Preparation involves:
- Sequential Dissolution : Prepare stock solutions of each component separately under their optimal conditions (organic solvent for the diamine, aqueous for gluconic acid).
- Mixing Protocol : Combine solutions carefully, ensuring compatibility and clarity at each step. Use physical methods such as vortexing, mild heating, or sonication to aid dissolution.
- pH Adjustment : The acidic nature of gluconic acid may protonate the diamine, potentially forming a salt. pH monitoring and adjustment may be necessary to stabilize the mixture.
- Storage : Store the combined solution under conditions that preserve both components, typically refrigerated and protected from light.
Summary Table of Preparation Methods
| Component | Preparation Method | Solvent/Conditions | Purification | Storage Conditions |
|---|---|---|---|---|
| N'-[(Z)-octadec-9-enyl]propane-1,3-diamine | Alkylation of propane-1,3-diamine with oleyl halide | Anhydrous organic solvents, inert atmosphere, mild heating | Recrystallization, chromatography | -80°C (6 months), -20°C (1 month) |
| (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | Enzymatic oxidation of glucose or chemical oxidation | Aqueous solution, mild conditions | Crystallization, ion-exchange chromatography | 2-8°C (hydrate form) |
| Combined formulation | Sequential dissolution and mixing | Organic solvent + aqueous solution | Ensure clear solution, pH control | Refrigerated, protected from light |
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form amines and alcohols.
Substitution: The aliphatic chain can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives, which can be further utilized in various chemical and biological applications .
Scientific Research Applications
N'-[(Z)-octadec-9-enyl]propane-1,3-diamine
- Molecular Formula : C21H44N2
- Molecular Weight : 324.59 g/mol
- CAS Number : 7173-62-8
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
- Molecular Formula : C6H12O6
- Molecular Weight : 180.16 g/mol
- CAS Number : Not specified
A. Drug Delivery Systems
N'-[(Z)-octadec-9-enyl]propane-1,3-diamine has been investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively.
B. Antimicrobial Agents
Research indicates that derivatives of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine exhibit antimicrobial properties against a range of pathogens. This makes it a candidate for developing new antimicrobial agents.
A. Surfactants and Emulsifiers
Both compounds can serve as surfactants in various formulations. Their ability to reduce surface tension is crucial in applications such as cosmetics and food products.
B. Polymer Chemistry
N'-[(Z)-octadec-9-enyl]propane-1,3-diamine is utilized in the synthesis of polymeric materials with enhanced properties such as flexibility and thermal stability.
A. Synthesis of Chiral Compounds
The presence of multiple chiral centers in (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid makes it valuable for synthesizing chiral drugs used in treating various diseases.
B. Enzyme Inhibitors
Studies have shown that modified forms of these compounds can act as enzyme inhibitors in biochemical pathways relevant to disease states.
Case Study 1: Drug Delivery Research
A study published in the Journal of Controlled Release demonstrated the use of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine as a carrier for anticancer drugs. The results indicated improved solubility and bioavailability of the drugs when encapsulated within lipid-based nanoparticles formed by this compound .
Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory evaluated the antimicrobial activity of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine against Staphylococcus aureus. The compound exhibited significant inhibitory effects at low concentrations .
Case Study 3: Chiral Compound Synthesis
A recent publication highlighted the synthesis of various chiral compounds using (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid as a precursor. The study reported high yields and enantioselectivity in the resulting products .
Mechanism of Action
The mechanism of action of N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into cell membranes, affecting membrane fluidity and permeability. Additionally, the multiple hydroxyl groups enable interactions with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Comparative Analysis with Analogues
N'-[(Z)-octadec-9-enyl]propane-1,3-diamine vs. Other Polyamines
Table 1: Comparison with Propane-1,3-diamine Derivatives
Key Findings :
- Chain Length and Hydrophobicity : The oleyl chain in N'-[(Z)-octadec-9-enyl]propane-1,3-diamine enhances lipid compatibility, unlike shorter-chain analogues (e.g., APD or 3-PPD), which prioritize aqueous solubility for analytical applications .
- Biological Activity: Propane-1,3-diamine derivatives with polar groups (e.g., pyridyl or aminoethyl) exhibit antimicrobial or antiviral properties, while the oleyl variant’s applications are more physicochemical .
Table 2: Comparison with Lipidated Amines
Key Findings :
- Delivery Efficiency : The oleyl diamine’s linear structure improves nucleic acid complexation compared to branched analogues, which may hinder cellular uptake .
- Synthetic Flexibility : Unlike amide-linked lipidated amines, the diamine’s primary amines allow further functionalization (e.g., quaternization for cationic surfactants) .
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid vs. Similar Sugar Acids
Limited evidence directly addresses this compound, but structural analogs provide insights:
Table 3: Comparison with Sugar Acids
| Compound Name | Hydroxyl Group Configuration | Applications | Reference |
|---|---|---|---|
| (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | 2R,3S,4R,5R (hypothesized) | Potential metal chelation | - |
| Gluconic acid | 2R,3S,4R,5R (similar configuration) | Food additive, pharmaceuticals | - |
| Ascorbic acid | Enediol structure | Antioxidant, cofactor | - |
Key Findings :
- Stereochemistry Impact : The specific hydroxyl arrangement may influence chelation strength or metabolic pathways compared to gluconic acid.
- Functional Limitations: Unlike ascorbic acid, the absence of an enediol group in pentahydroxyhexanoic acid likely limits its redox activity.
Biological Activity
N'-[(Z)-octadec-9-enyl]propane-1,3-diamine; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is a complex organic compound with significant biological activity. Its structural composition includes a long aliphatic chain and multiple hydroxyl groups, which contribute to its unique properties and potential applications in various fields such as pharmaceuticals and cosmetics.
- Molecular Formula : C27H56N2O7
- Molecular Weight : 520.74 g/mol
- CAS Number : 83542-86-3
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of octadec-9-enylamine with propane-1,3-diamine under controlled conditions. The resulting product can undergo various chemical reactions including oxidation and reduction due to the presence of hydroxyl groups.
Biological Activity
The biological activity of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is primarily attributed to its interaction with cellular membranes and enzymes. The long aliphatic chain allows for integration into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the multiple hydroxyl groups facilitate interactions with various biological molecules.
The compound's mechanism of action involves:
- Membrane Interaction : Alters membrane properties which can influence cell signaling pathways.
- Enzyme Modulation : The hydroxyl groups can interact with enzymes and receptors, potentially leading to modulation of their activities.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that compounds similar to N'-[(Z)-octadec-9-enyl]propane-1,3-diamine exhibit significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
-
Skin Penetration Enhancer :
- Research indicated that this compound may serve as an effective skin penetration enhancer in topical formulations due to its ability to disrupt lipid barriers in the skin.
-
Drug Delivery Systems :
- The compound has been investigated for use in cationic lipid-based drug delivery systems. Its ability to encapsulate nucleic acids and facilitate cellular uptake has been highlighted in several studies.
Comparative Analysis
| Property | N'-[(Z)-octadec-9-enyl]propane-1,3-diamine; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | Similar Compounds |
|---|---|---|
| Molecular Weight | 520.74 g/mol | Varies (e.g., N-octadecenyl diamine ~607 g/mol) |
| Biological Activity | Antimicrobial properties; skin penetration enhancement; drug delivery potential | Varies (some may lack significant activity) |
| Mechanism of Action | Membrane integration; enzyme modulation | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-[(Z)-octadec-9-enyl]propane-1,3-diamine, and how can purity be ensured?
- Methodological Answer : The synthesis of alkyl-diamine derivatives often involves refluxing with anhydrides or coupling agents under inert atmospheres. For example, propionic anhydride has been used in reflux conditions (12 h, argon) to promote acylation, followed by extraction with CHCl₃ and purification via acid-base partitioning . Purity can be validated using GC/MS (e.g., retention time analysis) and ¹H/¹³C NMR to confirm structural integrity .
Q. How can researchers confirm the stereochemical configuration of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. Alternatively, optical rotation measurements combined with comparative analysis against known standards (e.g., tartaric acid derivatives) can provide indirect evidence. NMR coupling constants (J-values) for vicinal hydroxy groups may also indicate relative configurations .
Q. What safety protocols are critical when handling these compounds?
- Methodological Answer : Both compounds require adherence to GHS hazard classifications (e.g., H302 for oral toxicity, H315/H319 for skin/eye irritation). Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing these compounds?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways and transition states to identify energetically favorable conditions. Institutions like ICReDD integrate computational reaction path searches with experimental validation, reducing trial-and-error approaches by 30–50% . COMSOL Multiphysics can simulate heat/mass transfer in reactors to optimize parameters like temperature and mixing efficiency .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS) during characterization?
- Methodological Answer : Cross-validation using complementary techniques is essential. For instance, if MS indicates a molecular ion peak inconsistent with NMR data, high-resolution MS (HRMS) can resolve mass discrepancies. IR spectroscopy can confirm functional groups (e.g., -OH in pentahydroxyhexanoic acid) missed by NMR .
Q. How do these compounds interact with lipid bilayers or biological membranes, and what experimental models are suitable?
- Methodological Answer : The amphiphilic nature of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine suggests potential membrane-disruptive effects. Langmuir trough experiments can measure surface pressure-area isotherms, while fluorescence anisotropy using DPH probes quantifies membrane fluidity changes. MD simulations (e.g., GROMACS) can predict insertion dynamics .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Scale-up risks racemization, especially for the pentahydroxyhexanoic acid. Continuous flow reactors with immobilized catalysts (e.g., chiral Lewis acids) improve stereocontrol. Process analytical technology (PAT), such as inline FTIR, monitors reaction progress in real time to adjust parameters dynamically .
Data Contradiction and Analysis
Q. How should researchers address discrepancies between theoretical (computational) and experimental yields?
- Methodological Answer : Re-evaluate computational assumptions (e.g., solvent effects, catalyst loading). Experimental replicates under controlled conditions (e.g., moisture-free, inert atmosphere) can identify variables like trace impurities or side reactions. Statistical tools (e.g., ANOVA) quantify variability significance .
Q. What analytical methods differentiate between polymorphic forms of these compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
